N-[4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamide
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Overview
Description
N-[4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamide is a complex organic compound that features a unique combination of benzodioxole, thiazole, piperidine, and benzamide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamide typically involves multiple steps. One common approach is to start with the preparation of the benzodioxole and thiazole intermediates, followed by their coupling with the piperidine and benzamide components. The reaction conditions often involve the use of catalysts such as palladium or copper, and solvents like ethanol or dimethylformamide. The final product is usually purified through recrystallization or chromatography techniques .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents like dichloromethane, with catalysts such as palladium on carbon.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
N-[4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-[4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For instance, it could inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer.
Comparison with Similar Compounds
Similar Compounds
- N-{4-[(2E)-3-(2H-1,3-benzodioxol-5-yl)prop-2-enoyl]phenyl}quinoline-3-carboxamide
- 1-benzo[1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties
Uniqueness
N-[4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, selectivity, or potency in its applications.
Properties
IUPAC Name |
N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O5S2/c1-15-9-16(2)12-27(11-15)34(29,30)19-6-3-17(4-7-19)23(28)26-24-25-20(13-33-24)18-5-8-21-22(10-18)32-14-31-21/h3-8,10,13,15-16H,9,11-12,14H2,1-2H3,(H,25,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGBCQTXJVLGDDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC5=C(C=C4)OCO5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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